molecular formula C13H10F3NO2 B3024424 [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol CAS No. 197847-95-3

[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol

Cat. No.: B3024424
CAS No.: 197847-95-3
M. Wt: 269.22 g/mol
InChI Key: ASRVJOXNOCXQEA-UHFFFAOYSA-N
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Description

[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol: is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridyl ring via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the attachment of the pyridyl ring and the methanol group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various synthetic strategies, including the use of trifluoromethyl ethers and other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to facilitate the trifluoromethoxylation process and subsequent attachment of the pyridyl and methanol groups .

Chemical Reactions Analysis

Types of Reactions

[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl and pyridyl derivatives, such as:

Uniqueness

The uniqueness of [6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol lies in its specific structural arrangement, which combines the trifluoromethoxy group with a pyridyl ring and a methanol group. This unique combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Biological Activity

[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol is a complex organic compound characterized by its unique trifluoromethoxy and pyridine functionalities. This structure is believed to contribute significantly to its biological activities, which include antimicrobial and anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies and highlighting key data.

Structural Overview

The compound features a pyridine ring substituted at the 3-position with a hydroxymethyl group and at the 6-position with a phenyl group that carries a trifluoromethoxy substituent. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the molecule's reactivity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies have shown cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

A study evaluated the cytotoxic performance of this compound against two human cancer cell lines: A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxic effects, with IC50 values suggesting that the compound could inhibit cell proliferation effectively .

While specific mechanisms are still under investigation, compounds with similar structures often target key signaling pathways involved in cell proliferation and survival. For instance, inhibitors of p38 MAP kinase have been shown to block cytokine production, which could be relevant for understanding how this compound interacts with cellular pathways .

Comparative Analysis of Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some key features:

Compound NameStructure FeaturesNotable Activity
This compoundPyridine ring, trifluoromethoxy groupAntimicrobial, anticancer
2-(Trifluoromethoxy)benzaldehydeTrifluoromethoxy group on benzaldehydeAntimicrobial
4-(Trifluoromethoxy)anilineAniline derivative with trifluoromethoxy substituentAnticancer
3-PyridinemethanolSimple pyridine derivative with hydroxymethyl groupAnti-inflammatory

This comparison highlights how the combination of trifluoromethoxy and pyridine in this compound may confer unique biological activities not seen in simpler analogs.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, allowing for modifications that may enhance its biological activity. These synthetic routes are crucial for developing this compound as a potential drug candidate or for other chemical applications.

Properties

IUPAC Name

[6-[2-(trifluoromethoxy)phenyl]pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-7,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRVJOXNOCXQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)CO)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647023
Record name {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-95-3, 1203801-06-2
Record name 6-[2-(Trifluoromethoxy)phenyl]-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197847-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {6-[2-(Trifluoromethoxy)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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